molecular formula C19H26N4O3 B2975222 N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894008-94-7

N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2975222
CAS No.: 894008-94-7
M. Wt: 358.442
InChI Key: KRZQZEBGOLBLOB-UHFFFAOYSA-N
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Description

N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Antagonism

One study explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor. The research employed conformational analysis, comparative molecular field analysis (CoMFA), and developed unified pharmacophore models to understand the antagonist's binding interactions. This detailed examination suggested that the aromatic ring moiety of the compound plays a significant role in the steric binding interaction with the receptor, highlighting its importance in conferring antagonist activity (Shim et al., 2002).

Synthesis and Structure-Activity Relationships (SAR)

Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents on the pyrazole ring that contribute to the compound's potency. This research aids in the characterization of cannabinoid receptor binding sites and offers insight into the development of pharmacological probes (Lan et al., 1999).

Potential Pharmacological Applications

Research into the antiobesity effects of a cannabinoid CB1 receptor antagonist in diet-induced obese mice demonstrated the compound's ability to reduce food intake, body weight, and adipose tissue mass. This study supports the hypothesis that chronic treatment with cannabinoid CB1 receptor antagonists could be a pharmacological approach to weight loss, showcasing a potential therapeutic application (Hildebrandt et al., 2003).

Synthesis Methods

A practical synthesis process for a related compound was described, starting from specific precursors and leading to the final product with high yield and purity. This process highlights the efficient production methods that can be applied in the development of pharmacologically active compounds (Guillaume et al., 2003).

Properties

IUPAC Name

1-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-12-3-4-16(9-13(12)2)23-11-15(10-17(23)24)21-19(26)22-7-5-14(6-8-22)18(20)25/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZQZEBGOLBLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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